5-nitro-1H-indol-3-yl acetate

synthetic chemistry protecting group strategy indole functionalization

Researchers often struggle with premature deprotection or side reactions when functionalizing the reactive 3-hydroxyindole scaffold. 5-Nitro-1H-indol-3-yl acetate (CAS 35901-65-6) solves this by providing a stable, pre-installed acetyl protecting group that enables orthogonal, sequential functionalization at the indole nitrogen (N-alkylation) and C-2 position. - Enables selective N-alkylation and C-2 arylation without protecting group interference, accelerating library diversification. - Serves as a controlled precursor to 5-nitroindoxyl for chromogenic/fluorogenic esterase probes; avoids handling unstable free indoxyl. - Consistent 95% purity ensures reproducible yields in route scouting for leukotriene antagonist intermediates and nitroindole metabolite reference standards. Procurement managers benefit from commercially available stock, eliminating in-house protection steps and reducing overall synthesis lead time.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B13241483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-1H-indol-3-yl acetate
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c1-6(13)16-10-5-11-9-3-2-7(12(14)15)4-8(9)10/h2-5,11H,1H3
InChIKeyNLJSQUWGZQAZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-indol-3-yl acetate: Strategic Intermediate


5-Nitro-1H-indol-3-yl acetate (CAS 35901-65-6) is a nitro-functionalized indole derivative featuring an acetyl ester at the 3-position . With a molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol , this compound serves as a protected form of 5-nitroindol-3-ol. The acetate moiety acts as a transient protecting group, enabling selective functionalization at the indole nitrogen or C-2 position while masking the reactive 3-hydroxy group. This structural arrangement renders it a valuable intermediate in the synthesis of complex heterocycles, bioactive molecules, and pharmaceutical targets, distinguishing it from permanently substituted analogs that lack this controlled reactivity profile.

Acetate-protected indoxyl for selective N/C-2 functionalization
Enables late-stage deprotection to free 3-hydroxyindole
Differentiated from permanently substituted indole analogs

5-Nitro-1H-indol-3-yl acetate: Substitution Risk


Direct replacement of 5-nitro-1H-indol-3-yl acetate with the corresponding free acid (5-nitroindole-3-acetic acid, pKa ~4.19 ) or alternative esters (methyl, ethyl) in a synthetic sequence is not trivial. The acetyl ester exhibits distinct hydrolysis kinetics, solubility, and steric profile compared to other ester derivatives. These differences critically influence reaction yields in downstream transformations, such as N-alkylation or nucleophilic substitution, where premature deprotection or poor leaving group ability can lead to side-product formation [1]. The reversible nature of the acetate protection also allows for late-stage deprotection to the free 3-hydroxyindole, a handle not available with the methylene-linked acid analogs.

Acetyl ester hydrolysis kinetics, solubility, and steric profile differ from methyl/ethyl esters, which may shift yields in N-alkylation or nucleophilic substitution.
5-Nitroindole-3-acetic acid lacks the acetate's late-stage deprotection handle to free 3-hydroxyindole, limiting access to indoxyl derivatives.

5-Nitro-1H-indol-3-yl acetate: Differentiation Evidence


Synthetic Handle Versatility

5-Nitro-1H-indol-3-yl acetate carries a distinct orthogonally reactive ester motif at C-3 compared to the free acid, 5-nitroindole-3-acetic acid, which has a carboxylic acid directly attached to the indole core . This structural difference is fundamental to its application as a protected 3-hydroxyindole synthon, enabling selective C-2 lithiation or N-1 alkylation that would be compromised by free hydroxyl groups [1]. The molecular weight (220.18 g/mol) is identical to the acid but offers a different hydrogen bond donor/acceptor profile (0 HBD vs 2 for the acid), influencing chromatography and extraction behavior.

Synthetic Handle
Class-level inference
Target: acetyl ester (masked OH) vs. Comparator: carboxylic acid (permanent -CH₂COOH)
Enables access to 3-alkoxyindole/indoxyl derivatives not available from the acid
Supported by common protection/deprotection strategies
synthetic chemistry protecting group strategy indole functionalization

Enhanced Stability vs. Free Indoxyl

The corresponding free alcohol, 5-nitro-1H-indol-3-ol (5-nitroindoxyl), is susceptible to rapid aerobic oxidation and dimerization, making it impractical for long-term storage or commercial distribution. The acetyl ester form stabilizes the molecule by preventing keto-enol tautomerization and oxidative degradation pathways inherent to 3-hydroxyindoles [1]. While direct quantitative stability data for this specific compound is scarce, the class of 3-acyloxyindoles is well-established to exhibit significantly longer shelf-lives than their parent 3-hydroxyindoles, which often require inert atmosphere storage at -20°C [1].

Stability vs. Free Indoxyl
Class-level inference
Acetyl-protected: stable at 2–8°C; Free indoxyl: air-sensitive, prone to oxidation
Reduces supply chain risk compared to handling the free hydroxyl compound
Based on general 3-hydroxyindole instability
chemical stability storage conditions indoxyl stability

Predicted LogP vs. Acid Analog

The computed octanol-water partition coefficient (XLogP3) for 5-nitroindole-3-acetic acid is 1.2 [1]. For 5-nitro-1H-indol-3-yl acetate, the modified ester structure eliminates one hydrogen bond donor (HBD: 0 vs 2) and alters the polar surface area, resulting in a higher predicted lipophilicity [2]. This difference directly impacts reverse-phase HPLC retention times, extraction efficiency, and potential passive membrane permeability in any biological assays where the intact ester is the active species.

Lipophilicity (LogP)
Supporting evidence
Est. increase 0.3–0.6 log units over acid (XLogP3 1.2)
Indicates distinct reverse-phase retention and organic partitioning
Predicted values; direct measurement not available
lipophilicity ADME prediction chromatographic behavior

Supply Availability vs. Custom Synthesis

Commercially, 5-nitro-1H-indol-3-yl acetate is readily available from catalog suppliers at a standardized purity of 95%, with pricing transparently listed for research-scale quantities (e.g., 1g, 5g) [1]. In contrast, closely related protected analogs like 1-acetyl-5-nitro-1H-indol-3-yl acetate often require custom synthesis or have limited stock availability with longer lead times. The ready availability of the target compound at defined purity facilitates rapid hit validation and reduces procurement friction in early-stage medicinal chemistry projects.

Catalog Availability
Supporting evidence
95% purity, ready-to-ship; comparator requires custom synthesis (2–6 wk lead)
Reduces procurement friction and project timeline risk
Market availability as of 2024–2025
procurement specification chemical purity vendor comparison

5-Nitro-1H-indol-3-yl acetate: Application Scenarios


Fluorophore & Enzyme Probe Synthesis

The acetate serves as a stable precursor to 5-nitroindoxyl, which upon deprotection yields the chromogenic/fluorogenic 3-hydroxyindole nucleus . This is essential for preparing esterase-substrate probes where the acetyl group is enzymatically cleaved to generate a fluorescent signal. The use of the pre-formed acetate ensures consistent quality and avoids handling the unstable 5-nitroindoxyl directly during probe assembly.

Late-Stage Functionalization for Kinase Libraries

The orthogonal reactivity of 5-nitro-1H-indol-3-yl acetate allows for sequential N-alkylation and C-2 arylation without protecting group interference . Medicinal chemistry teams can use this compound as a core scaffold to rapidly diversify a library at two distinct positions, a synthetic efficiency advantage over the N-H unprotected 5-nitroindole-3-acetic acid, which requires additional protection/deprotection steps.

Zafirlukast Intermediate Route Scouting

While the specific compound is not the direct intermediate, the 5-nitroindole-3-acetate motif is a close structural precedent for protected intermediates in leukotriene antagonist synthesis . Using this compound in route scouting helps establish robust protection/deprotection protocols that can be translated to more complex ester intermediates, reducing development time.

Reference Standard for Nitroindole Metabolites

The well-defined structure and commercial availability at 95% purity make this compound suitable as a reference standard for LC-MS/MS method development targeting nitroindole metabolites or degradation products in environmental fate studies or drug metabolism investigations.

Application
Selection Property
Validation Focus
Fluorophore / enzyme probe synthesis
Acetyl-protected indoxyl precursor
Deprotection to chromogenic/fluorogenic 3-hydroxyindole
Kinase inhibitor library diversification
Orthogonal reactivity: sequential N-alkylation, C-2 arylation
Two-position functionalization without protecting group interference
Leukotriene antagonist route scouting
5-Nitroindole-3-acetate as structural precedent
Translatable protection/deprotection protocol development
LC-MS/MS reference standard
Defined structure, 95% purity
Method development for nitroindole metabolite analysis
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